2-(3-Iodo-propyl)-isoindole-1,3-dione
Overview
Description
2-(3-Iodo-propyl)-isoindole-1,3-dione is a useful research compound. Its molecular formula is C11H10INO2 and its molecular weight is 315.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies
Carbon Monoxide-Free Synthesis
A novel protocol offers a carbon monoxide-free, solvent-free synthesis of isoindole-1,3-diones from o-haloarenes using palladium acetate and xantphos catalysis. This method has been proven applicable for aryl iodides and bromides with moderate to excellent yields, highlighting its efficiency and broader applicability in creating derivatives of isoindole-1,3-dione, including 2-(3-Iodo-propyl)-isoindole-1,3-dione (Sawant et al., 2011).
Immobilized Palladium Metal Catalysis
Another significant contribution to the field is the use of immobilized palladium metal containing ionic liquid for carbonylative cyclization reactions. This approach synthesizes N-substituted isoindole-1,3-dione derivatives with good to excellent yield, demonstrating an effective and recyclable catalytic system (Khedkar et al., 2014).
Structural and Mechanistic Insights
NMR Spectroscopy Characterization
The structural characterization of isoindole-1,3-dione derivatives has been advanced through NMR spectroscopy. This analytical technique has proven essential in confirming the identity and structure of these compounds, facilitating further research and application development (Dioukhane et al., 2021).
Computational Chemistry Analysis
Computational methods have been employed to analyze the structural aspects of isoindole-1,3-dione derivatives. These studies include density functional theory (DFT) calculations to explore electronic properties and potential reactivity patterns, offering deep insights into the molecule's behavior at the atomic level (Tarı & Demirtaş, 2022).
Potential Biological Activities
Anticancer Activities
Research on isoindole-1,3-dione derivatives has revealed their potential anticancer activities. Studies show varying anticancer effects based on different substituents, providing a foundation for further exploration of these compounds as therapeutic agents. The structure-activity relationship (SAR) analysis emphasizes the importance of substituents in determining anticancer efficacy (Tan et al., 2020).
Mechanism of Action
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Mode of Action
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane interact with their targets by forming a stable, covalent bond . This interaction often results in significant changes in the physical and chemical properties of the target molecules .
Biochemical Pathways
For instance, 1-Chloro-3-iodopropane has been reported to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .
Result of Action
Similar compounds like 3-aminopropyltriethoxysilane have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .
Action Environment
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane require specific conditions (such as oxygen plasma treatment) for optimal functionality .
Properties
IUPAC Name |
2-(3-iodopropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSISOJOXOBDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282209 | |
Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5457-29-4 | |
Record name | NSC24938 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.